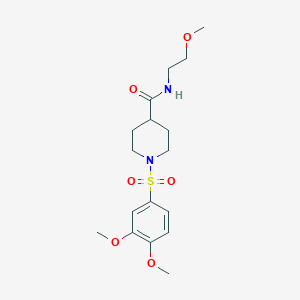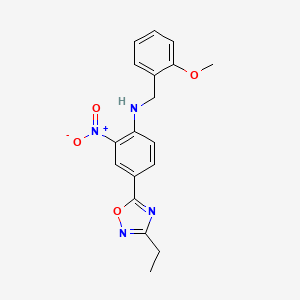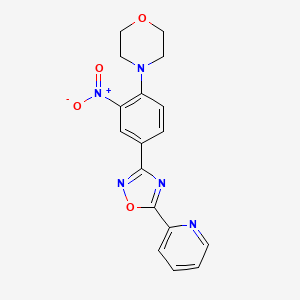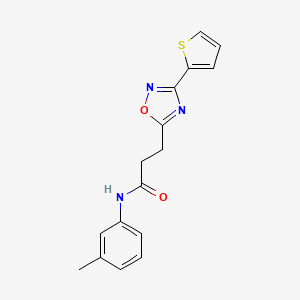![molecular formula C22H25BrN2O5S B7702263 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7702263.png)
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves the inhibition of enzymes that are involved in various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been found to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. It has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide in lab experiments include its antimicrobial and anti-inflammatory properties, as well as its potential use in cancer treatment. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide. These include further studies on its antimicrobial and anti-inflammatory properties, as well as its potential use in cancer treatment. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to have antimicrobial and anti-inflammatory properties, as well as potential use in cancer treatment. Further research is needed to determine its safety and efficacy, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves the reaction of N-cyclohexyl-4-bromobenzenesulfonamide with 4-methylbenzylamine in the presence of acetic anhydride and pyridine. This reaction yields this compound.
Aplicaciones Científicas De Investigación
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O5S/c23-16-6-9-19(10-7-16)31(27,28)25(18-4-2-1-3-5-18)15-22(26)24-17-8-11-20-21(14-17)30-13-12-29-20/h6-11,14,18H,1-5,12-13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJZWLXGCKOKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7702236.png)



![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)
![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)

